molecular formula C4H8O2<br>C4H8O2<br>CH3CH2CH2COOH B1668132 Butyric acid CAS No. 107-92-6

Butyric acid

Cat. No.: B1668132
CAS No.: 107-92-6
M. Wt: 88.11 g/mol
InChI Key: FERIUCNNQQJTOY-UHFFFAOYSA-N
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Description

Butyric acid, also known as butanoic acid, is a straight-chain alkyl carboxylic acid with the chemical formula CH₃CH₂CH₂COOH. It is an oily, colorless liquid with a distinct, unpleasant odor reminiscent of rancid butter. This compound is naturally found in animal fats and plant oils, and it is a significant component of the distinctive smell of butter .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Butyric acid, a short-chain fatty acid, has several targets in the body. It is an agonist at the free fatty acid receptors FFAR2 and FFAR3, which function as nutrient sensors that facilitate the homeostatic control of energy balance . It also targets the (S)-2-haloacid dehalogenase in Pseudomonas sp., cholinesterase in humans, and the 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in Pseudomonas fluorescens .

Mode of Action

This compound interacts with its targets to bring about various changes. It is an HDAC inhibitor (specifically, HDAC1, HDAC2, HDAC3, and HDAC8), a drug that inhibits the function of histone deacetylase enzymes, thereby favoring an acetylated state of histones in cells . This action can affect gene expression and cellular function.

Biochemical Pathways

The main metabolic pathways of butyrate production involve anaerobic fermentations using Clostridium as the production strain . The process includes high cell concentration and slowly growing biomass, in addition to high production selectivity and low inhibitory effects of the end-product .

Pharmacokinetics

The pharmacokinetics of this compound are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is a substrate for monocarboxylate transporters, which are significant determinants of absorption, renal reabsorption, and brain and tissue uptake .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has anti-inflammatory and antioxidant effects, reducing pro-inflammatory cytokines and attenuating oxidants . It also improves the protective function of kruppel-like factor 2 (KLF2) via the extracellular-signal-regulated kinase 5 (ERK5) pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the process established by NREL researchers for producing this compound from biomass is energy-efficient and results in a 50% reduction in greenhouse gas emissions compared to traditional biological production routes . This suggests that the production environment can significantly impact the availability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Butyric acid plays a significant role in biochemical reactions. It is highly reactive with bases and affects various metals . This compound is a typical carboxylic acid that belongs to the short-chain fatty acids. It is produced by microbial degradation of food fibers in the colon and is a primary generator of energy for the human body .

Cellular Effects

This compound has been shown to have various effects on different types of cells. For example, it has been found to inhibit cell growth and increase apoptosis in certain conditions . It also impedes the growth of vascular endothelial cells, gingival epithelial cells, and fibroblasts . This compound provides your colon cells with about 70 percent of their total energy needs .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. Butyrate synthesis could be driven by coupling with an anaerobic energy conversion system. In this system, two redox loops of ferredoxin prompted metabolic coupling within butyrate synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. High levels of this compound are not necessarily associated with better gut or general health . The buildup of beta-hydroxy-butyric acid (BHBA) is an indication that fats are not being processed ideally .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, obese mice lost 10.2 percent of their original body weight, and body fat was reduced by 10 percent after five weeks of treatment with this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. The pathway starts with the glycolytic cleavage of glucose to two molecules of pyruvate, as happens in most organisms . Pyruvate is oxidized into acetyl coenzyme A catalyzed by pyruvate:ferredoxin oxidoreductase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The penetration of these acids inside the cell in the nonionized form by passive diffusion is followed by their dissociation in the cytosol, at a pH quite above the weak acid pKa, leading to intracellular acidification and the accumulation of the acid counterion .

Subcellular Localization

Some studies suggest that this compound may be localized to the peroxisomes

Scientific Research Applications

Butyric acid has diverse applications across various fields:

Comparison with Similar Compounds

Uniqueness of Butyric Acid:

This compound’s unique properties and diverse applications make it a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

butanoic acid
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InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)
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InChI Key

FERIUCNNQQJTOY-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)O
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Molecular Formula

C4H8O2, Array
Record name BUTYRIC ACID
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DSSTOX Substance ID

DTXSID8021515
Record name Butanoic acid
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Molecular Weight

88.11 g/mol
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Physical Description

Butyric acid appears as a colorless liquid with a penetrating and unpleasant odor. Flash point 170 °F. Corrosive to metals and tissue. Density 8.0 lb /gal., Liquid, Colorless, oily liquid with an unpleasant, rancid odor; [HSDB], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/strong, rancid, butterlike odour
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Boiling Point

326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C, 164 °C
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Flash Point

170 °F (NTP, 1992), 72 °C, 161 °F (72 °C) (Closed cup), 72 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether; slightly soluble in carbon tetrachloride, In water, 6.00X10+4 mg/L at 25 °C, 60.0 mg/mL, Solubility in water: miscible, miscible with alcohol, most fixed oils, propylene glycol, water
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Density

0.958 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.959 at 20 °C/4 °C, Relative density (water = 1): 0.96, 0.952-0.956
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Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air= 1), Relative vapor density (air = 1): 3
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Vapor Pressure

0.43 mmHg at 68 °F ; 1.4 mmHg at 86 °F (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 57
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Mechanism of Action

Diet, especially the amount of starch and dietary fiber which escape digestion in the small intestine are major determinants of colon function in man. These carbohydrates are the principal substrates for fermentation by the large bowel flora. Carbohydrate fermentation results in lowered caecal pH and the production of short chain fatty acids of which butyric acid may protect the colon epithelium from dysplastic change. Protein digestion and amino acid fermentation also occur in the large bowel but the nature of its endproducts varies in relation to the amount of carbohydrate available. During active carbohydrate breakdown amino acid fermentation endproducts such as ammonia are used by the bacteria for protein synthesis during microbial growth, but in carbon limited fermentation amines, ammonia, phenols and indoles, etc, accumulate. Fermentation also results in changes in colon pH which alters the metabolism of bile acids, nitrate, sulfate and other substances. Fermentation is thus controlled to a great extent by substrate availability, especially of carbohydrates which are derived from the diet. The potential to induce mutagenic change in colon epithelial cells and promote tumor growth may readily be influenced by diet., Butyric acid has two contrasting functional roles. As a product of fermentation within the human colon, it serves as the most important energy source for normal colorectal epithelium. It also promotes the differentiation of cultured malignant cells. A switch from aerobic to anaerobic metabolism accompanies neoplastic transformation in the colorectum. The separate functional roles for n-butyrate may reflect the different metabolic activities of normal and neoplastic tissues. Deficiency of n-butyrate, coupled to the increased energy requirements of neoplastic tissue, may promote the switch to anaerobic metabolism., Treatment of cultured HeLa cells with 5 mM butyrate caused an inhibition of growth as well as extensive chemical and morphological differentiation. Lysosomal enzyme activity changes are associated with both normal and neoplastic growth as well as many aspects of the neoplastic process. The comparative ultrastructural results showed that the butyrate treated cells had a more extensive internal membranous system than the untreated cells, whereas other organelles seemed unaffected. The histochemical localization of lysosomal acid phosphatase showed a 2-fold increase in particulate reaction product in the butyrate-treated HeLa cells. Butyrate treatment may prevent sublethal autolysis by arresting the leakage of the lysosomal enzymes from the lysosome into the cytosol and thus allowing the cell to differentiate chemically and morphologically., Exposure of the rat glioma C6 cell line to butyric acid increased levels of L-triiodothyronine in the nuclear and extranuclear compartments. The increase in nuclear binding was not merely a reflection of the higher cellular hormone content, and Scatchard analysis of L-triiodothyronine binding to isolated nuclei revealed that butyric acid increased receptor number without changing affinity. The effect on the receptor was quantitatively important: a 48 hr incubation with 2 mM butyric acid increased nuclear binding by 2-3 fold, and 5 mM butyrate by 35 fold. Butyric acid increased receptor levels by decreasing receptor degradation, since the apparent half-life of receptor disappearance increased by approximately 3 fold in cells incubated with 2 mM butyric acid for 48 hr. Butyric acid had little effect in increasing the level of multiacetylated forms of H3 and H4 histone when studied in acid-urea gels, but it markedly inhibited the turnover of (3)H-acetate from the histone fraction. There was a striking similarity in the dose-response of butyric acid for increasing receptor levels and inhibiting histone deacetylation. Furthermore, a very close correlation between receptor levels and (3)H-acetate release was also found when different short-chain fatty acids were used.
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Impurities

... Butyric acid is usually contaminated with acrylic acid.
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Color/Form

Oily liquid, Colorless liquid

CAS No.

107-92-6
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Melting Point

17.8 °F (NTP, 1992), -7.9 °C, -5.7 °C
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Synthesis routes and methods I

Procedure details

120 ml of fuming nitric acid in 40 ml of glacial acetic acid are added dropwise to a solution of 31.4 g of 4-[4-(1-adamantyl)-phenoxy]-butyric acid in 100 ml of glacial acetic acid and 30 ml of methylene chloride at -5° C, whilst stirring in an aqueous atmosphere. After completion of the addition, the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C. The reaction mixture is then poured onto 1 kg of ice and extracted with 3 times 200 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate and evaporated in vacuo. Chromatography of the evaporation residue on 1 kg of silica gel, with ethyl acetate as the eluant, gives 4-[2-nitro-4-(1-adamantyl)-phenoxy]-butyric acid of melting point 182°-185° C (from methylene chloride/petroleum ether) and 4-[2,6;l -dinistro- 4-(1-adamantyl)-phenoxy]-butyric acid of melting point 170°-172° C (from ethanol-pentane).
Quantity
120 mL
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reactant
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Name
4-[4-(1-adamantyl)-phenoxy]-butyric acid
Quantity
31.4 g
Type
reactant
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Quantity
40 mL
Type
solvent
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100 mL
Type
solvent
Reaction Step One
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30 mL
Type
solvent
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[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In reaction 19, cyclohexane was oxidized to a 1:7.1:6.0 mixture of adipic acid, cyclohexanone and cyclohexanol after 5 hours (turnovers: 21 (acid), 149 (ketone), 126 (alcohol); ˜6 % total conversion). The crude adipic acid product was collected by filtration after cooling the reaction mixture. Analyses of the isolated adipic acid were performed using elemental analysis, mass spectrometry, infrared spectroscopy, and 1H/13C NMR with comparisons to an authentic adipic acid sample. All analytical results showed that the isolated adipic acid (crude, washed with o-dichlorobenzene, but not recrystallized) was >95 % pure. NMR analysis showed that glutaric acid was also produced (<5 %) along with much lower amounts of shorter chain acids such as formic acid, butyric acid, valeric acid, etc. Only trace amounts of ketone and alcohol (and no adipic acid) were observed when the catalyst is omitted or replaced with 3 equivalents of dpphen alone.
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ketone
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alcohol
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Synthesis routes and methods III

Procedure details

For acetamidylation, the neomycin B/γ-amino butyric acid conjugate obtained in Example 9a above is treated with O-ethyl acetimidate in absolute ethanol for 1-2 days, resulting in acetimidylation of the terminal amino groups. The product is purified by ion exchange chromatography, yielding neomycin B/N-acetamidino butyric acid conjugate 16.
Name
neomycin B γ-amino butyric acid
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Synthesis routes and methods IV

Procedure details

Oxidation of alkanes can give a variety of oxygenated products, including alcohols (see, e.g., U.S. Pat. Nos. 4,918,238, 4,978,799, 5,235,111, 5,345,010, 5,354,857, 5,409,876, and 5,663,328), aldehydes (see, e.g., J. Catal., 202(2) (2001) 308; Appl. Catal., A 217(1-2) (2001) 111; U.S. Pat. No. 4,859,798), ketones (e.g., Appl. Catal., A 217(1-2) (2001) 111; EP 0126488; U.S. Pat. Nos. 4,038,322, 5,235,111, and 5,409,876), carboxylic acids and anhydrides (see, e.g., U.S. Pat. Nos. 5,543,532, 5,663,328, 6,646,158, 6,919,295, and 6,914,029). Oxidation of propylene may produce isopropanol, acetone, propionaldehyde, acrolein, acrylic acid, propionic acid, and the like, and mixtures thereof. Under appropriate reaction conditions, oxidation of propane may give isopropanol, acetone, or a mixture of them. Oxidation of n-butane may produce 1-butanol, 2-butanol, methyl ethyl ketone, n-butylaldehyde, n-butyric acid, maleic acid, maleic anhydride, and the like, and mixtures thereof.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyric acid
Reactant of Route 2
Butyric acid
Reactant of Route 3
Butyric acid
Reactant of Route 4
Butyric acid
Reactant of Route 5
Butyric acid
Reactant of Route 6
Butyric acid

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